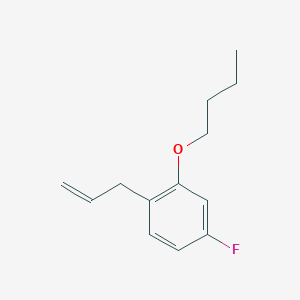

1-Allyl-2-butoxy-4-fluorobenzene

Description

Contextualizing Fluorinated Aromatic Systems in Advanced Organic Synthesis

Fluorinated aromatic compounds are of immense interest in modern organic synthesis due to the unique properties conferred by the fluorine atom. The introduction of fluorine can significantly alter a molecule's electronic properties, lipophilicity, metabolic stability, and binding affinity to biological targets. Consequently, these compounds are pivotal in the development of pharmaceuticals, agrochemicals, and advanced materials. The anomalous reactivity of fluorobenzene (B45895) in electrophilic aromatic substitution, where it is less deactivated than other halobenzenes, further highlights the unique role of fluorine in modifying aromatic systems. missouri.edu

Significance of Alkyl, Alkoxy, and Fluoro Substituents in Chemical Research

Each substituent on the 1-Allyl-2-butoxy-4-fluorobenzene ring—allyl, butoxy, and fluoro—imparts distinct and significant characteristics to the molecule.

Allyl Group: The allyl group (–CH₂CH=CH₂) is a versatile functional group. Its double bond can participate in a variety of reactions, including additions, oxidations, and rearrangements. The presence of the allyl group provides a reactive handle for further synthetic transformations.

Butoxy Group: The butoxy group (–OCH₂CH₂CH₂CH₃) is an alkoxy group that acts as a strong electron-donating group through resonance, while also being a weak electron-withdrawing group through induction. This dual electronic nature significantly influences the reactivity of the aromatic ring. The butyl chain also adds to the molecule's lipophilicity and can introduce steric effects.

Fluoro Substituent: The fluorine atom is the most electronegative element, leading to a strong inductive electron-withdrawing effect. However, it can also donate electron density to the aromatic ring via resonance. This dichotomy of electronic effects is a hallmark of fluorine substitution and profoundly impacts the reactivity and properties of the benzene (B151609) ring. byjus.com

The combination of these three substituents in a specific orientation on the benzene ring creates a unique electronic and steric environment, which is expected to result in distinctive chemical behavior.

Overview of Research Trajectories for this compound

Given the absence of extensive dedicated research on this compound, its potential research trajectories can be extrapolated from studies on analogous compounds. Key areas of investigation would likely include:

Synthesis and Optimization: Developing efficient and regioselective synthetic routes to access this trisubstituted benzene derivative. This would likely involve multi-step sequences, potentially starting from commercially available fluorinated phenols or anilines.

Physicochemical Characterization: A thorough analysis of its physical and spectroscopic properties to build a foundational dataset for this compound.

Reactivity Studies: Investigating the reactivity of the molecule, particularly focusing on electrophilic aromatic substitution reactions to understand the directing effects of the combined substituents. The reactivity of the allyl group would also be a key area of study.

Exploration of Potential Applications: Based on its structural features, research could be directed towards its potential use as a building block in medicinal chemistry, as a monomer for specialty polymers, or in the development of novel agrochemicals.

Current Gaps and Future Directions in the Academic Investigation of the Compound

The primary gap in the current understanding of this compound is the lack of fundamental experimental data. Future research should prioritize the following:

Definitive Synthesis: Establishing a reliable and scalable synthetic protocol is the first critical step.

Spectroscopic and Physicochemical Data: Comprehensive characterization using modern analytical techniques is necessary to create a detailed profile of the compound. This includes obtaining precise data for its nuclear magnetic resonance (NMR), infrared (IR), and mass spectra, as well as its melting point, boiling point, and solubility.

Theoretical Modeling: Computational studies could provide valuable insights into the molecule's electronic structure, conformational preferences, and predicted reactivity, guiding future experimental work.

Systematic Reactivity Profiling: A systematic investigation of its behavior in various organic reactions would be essential to unlock its synthetic potential.

Data Tables

Due to the limited availability of direct experimental data for this compound, the following tables provide predicted or representative data based on structurally similar compounds and established chemical principles.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value/Range |

| Molecular Formula | C₁₃H₁₇FO |

| Molecular Weight | 212.27 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | ~250-270 °C (at atmospheric pressure) |

| Density | ~1.0 - 1.1 g/cm³ |

| Solubility | Insoluble in water; soluble in common organic solvents |

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Key Signals |

| ¹H NMR (CDCl₃, 400 MHz) | δ 6.8-7.1 (m, 3H, Ar-H), 5.9-6.1 (m, 1H, -CH=CH₂), 5.0-5.2 (m, 2H, -CH=CH ₂), 3.9-4.1 (t, 2H, -OCH ₂-), 3.3-3.5 (d, 2H, Ar-CH ₂-), 1.7-1.9 (m, 2H, -OCH₂CH ₂-), 1.4-1.6 (m, 2H, -CH₂CH ₃), 0.9-1.0 (t, 3H, -CH₂CH ₃) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 155-160 (d, ¹JCF, C-F), 145-150 (C-O), 136-138 (-C H=CH₂), 115-120 (Ar-C), 115-117 (=CH₂), 68-70 (-OCH₂-), 35-37 (Ar-CH₂-), 31-33 (-OCH₂C H₂-), 19-21 (-CH₂C H₃), 13-15 (-C H₃) |

| ¹⁹F NMR (CDCl₃) | δ -115 to -125 ppm |

| IR (neat) | ν 3080 (C-H, alkene), 2960, 2870 (C-H, alkane), 1640 (C=C), 1500, 1470 (C=C, aromatic), 1250 (C-O, ether), 1200 (C-F) cm⁻¹ |

Structure

3D Structure

Properties

IUPAC Name |

2-butoxy-4-fluoro-1-prop-2-enylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17FO/c1-3-5-9-15-13-10-12(14)8-7-11(13)6-4-2/h4,7-8,10H,2-3,5-6,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCJJAAGJHOBICW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=C(C=CC(=C1)F)CC=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101253738 | |

| Record name | Benzene, 2-butoxy-4-fluoro-1-(2-propen-1-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101253738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1443311-70-3 | |

| Record name | Benzene, 2-butoxy-4-fluoro-1-(2-propen-1-yl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1443311-70-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 2-butoxy-4-fluoro-1-(2-propen-1-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101253738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Spectrometric Elucidation of 1 Allyl 2 Butoxy 4 Fluorobenzene S Molecular Architecture

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy provides unparalleled insight into the chemical environment of individual atoms within a molecule. Through a suite of one-dimensional and two-dimensional experiments, the connectivity and spatial arrangement of the atoms in 1-Allyl-2-butoxy-4-fluorobenzene can be meticulously mapped.

Two-dimensional NMR experiments are crucial for assembling the molecular puzzle of this compound. These techniques disperse the NMR signals into two frequency dimensions, revealing correlations between different nuclei.

Correlation Spectroscopy (COSY): The ¹H-¹H COSY experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY is instrumental in establishing the spin systems of the allyl and butoxy groups. For instance, correlations would be observed between the allylic methylene (B1212753) protons and the vinyl proton, as well as between the adjacent methylene groups in the butoxy chain.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates the chemical shifts of protons directly attached to a carbon atom. sdsu.eduemerypharma.com This provides a direct link between the ¹H and ¹³C spectra, allowing for the unambiguous assignment of carbon signals for all protonated carbons in the molecule. emerypharma.com

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment detects longer-range couplings between protons and carbons, typically over two to three bonds. sdsu.eduyoutube.com This is particularly powerful for identifying quaternary carbons (those with no attached protons) and for piecing together different molecular fragments. emerypharma.com For example, HMBC correlations would be seen from the allylic methylene protons to the aromatic C2 carbon, and from the butoxy methylene protons (adjacent to the oxygen) to the aromatic C1 carbon, confirming the substitution pattern on the benzene (B151609) ring.

Nuclear Overhauser Effect Spectroscopy (NOESY): The NOESY experiment identifies protons that are close to each other in space, regardless of whether they are directly bonded. princeton.edu This is critical for determining the through-space proximity of different functional groups. In the case of this compound, NOESY correlations would be expected between the protons of the allylic group and the protons of the butoxy group that are in close spatial proximity due to their substitution on adjacent carbons of the benzene ring.

Table 1: Predicted ¹H and ¹³C NMR Data and Key 2D NMR Correlations for this compound

| Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations (¹H → ¹³C) | Key NOESY Correlations (¹H ↔ ¹H) |

| Aromatic Ring | ||||

| H-3 | ~6.8 | ~115 | C-1, C-5 | H-5, H-6' |

| H-5 | ~6.9 | ~116 | C-1, C-3, C-4 | H-3, H-6 |

| H-6 | ~7.1 | ~128 | C-2, C-4, C-5 | H-5, H-1' |

| C-1 | - | ~158 | - | - |

| C-2 | - | ~148 | - | - |

| C-4 | - | ~159 (d, ¹JCF ≈ 240 Hz) | - | - |

| Allyl Group | ||||

| H-1' (CH₂) | ~3.4 | ~34 | C-1, C-2, C-2', C-3' | H-6, H-2' |

| H-2' (CH) | ~6.0 | ~137 | C-1, C-1', C-3' | H-1', H-3' |

| H-3' (CH₂) | ~5.1 | ~116 | C-1', C-2' | H-2' |

| Butoxy Group | ||||

| H-1'' (OCH₂) | ~4.0 | ~69 | C-2, C-2'' | H-2'' |

| H-2'' (CH₂) | ~1.8 | ~31 | C-1'', C-3'' | H-1'', H-3'' |

| H-3'' (CH₂) | ~1.5 | ~19 | C-2'', C-4'' | H-2'', H-4'' |

| H-4'' (CH₃) | ~1.0 | ~14 | C-2'', C-3'' | H-3'' |

Note: Predicted chemical shifts are approximate and can vary based on solvent and other experimental conditions. 'd' denotes a doublet due to fluorine coupling.

For molecules with significant signal overlap or complex coupling patterns, more advanced NMR pulse sequences can be employed. Techniques such as 1D-TOCSY (Total Correlation Spectroscopy) can be used to selectively excite a single proton and observe all other protons within the same spin system, which would be highly effective for tracing the entirety of the butoxy chain from a single, well-resolved proton signal. Furthermore, J-resolved spectroscopy can separate chemical shifts and coupling constants into different dimensions, simplifying the analysis of complex multiplets in the ¹H spectrum.

In cases where assignments remain ambiguous, isotopic labeling can provide definitive proof of structure. nih.gov For instance, the synthesis of this compound using a ¹³C-labeled precursor for a specific carbon in the butoxy chain would allow for the unambiguous identification of that carbon's signal in the ¹³C NMR spectrum. nih.gov Similarly, selective deuterium (B1214612) labeling could be used to simplify the ¹H NMR spectrum and aid in the assignment of overlapping signals. nih.gov While often not necessary for a molecule of this complexity, it remains a powerful tool for absolute structural verification.

Mass Spectrometry (MS) Fragmentation Pathway Analysis

Mass spectrometry provides crucial information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern upon ionization, which can be used to deduce its structure.

High-resolution mass spectrometry measures the mass-to-charge ratio (m/z) of an ion with very high precision. This allows for the determination of the elemental formula of the molecular ion, distinguishing it from other ions with the same nominal mass. For this compound (C₁₃H₁₇FO), HRMS would confirm the presence of one fluorine atom and one oxygen atom and provide an exact mass measurement that aligns with its calculated molecular weight.

Tandem mass spectrometry involves the isolation of a specific ion (typically the molecular ion) and its subsequent fragmentation, followed by mass analysis of the resulting fragment ions. sigmaaldrich.com This provides detailed information about the connectivity of the molecule. The fragmentation of this compound would likely proceed through several key pathways:

Loss of the butoxy group: Cleavage of the ether bond could result in the loss of a butoxy radical (•OC₄H₉) or a butene molecule (C₄H₈) via a McLafferty-type rearrangement, leading to a prominent fragment ion.

Loss of the allyl group: Cleavage of the bond between the aromatic ring and the allyl group would result in the loss of an allyl radical (•C₃H₅), providing another characteristic fragment.

Fragmentation of the butoxy chain: The butoxy chain itself can fragment through the loss of smaller neutral molecules like ethene (C₂H₄).

Table 2: Predicted Key Mass Spectrometric Fragments for this compound

| m/z (Predicted) | Proposed Fragment Structure/Formula | Fragmentation Pathway |

| 208.1264 | [C₁₃H₁₇FO]⁺ | Molecular Ion |

| 167.0712 | [C₁₀H₈FO]⁺ | Loss of allyl radical (•C₃H₅) |

| 151.0763 | [C₉H₁₀FO]⁺ | Loss of butene (C₄H₈) via rearrangement |

| 135.0814 | [C₉H₈F]⁺ | Loss of butoxy radical (•OC₄H₉) |

| 57.0705 | [C₄H₉]⁺ | Butyl cation |

Note: Predicted m/z values are for the monoisotopic masses.

By combining the detailed connectivity information from advanced NMR techniques with the molecular formula and fragmentation data from mass spectrometry, a comprehensive and unambiguous elucidation of the molecular architecture of this compound can be achieved.

Interpretation of Isotopic Fine Structures in MS Data

Mass spectrometry (MS) is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, which allows for the determination of a compound's molecular weight. The high-resolution mass spectrum of this compound would be expected to show a molecular ion peak (M+). The fine structure of this peak, specifically the isotopic distribution, offers a definitive confirmation of the elemental composition.

The primary contributors to the isotopic pattern of this compound are Carbon-13 (¹³C) and Oxygen-18 (¹⁸O). Fluorine is monoisotopic (¹⁹F), and the natural abundance of deuterium (²H) is low, so their contributions to the major isotopic peaks are minimal. The molecular formula of this compound is C₁₃H₁₇FO.

The expected isotopic distribution can be calculated based on the natural abundances of the isotopes:

¹²C: 98.93%

¹³C: 1.07%

¹⁶O: 99.76%

¹⁷O: 0.04%

¹⁸O: 0.20%

The molecular ion peak (M+) will be the most abundant. The M+1 peak, resulting from the presence of one ¹³C atom or one ¹⁷O atom, will have a relative intensity of approximately 14.01% (13 * 1.07% + 1 * 0.04%). The M+2 peak, arising from two ¹³C atoms, one ¹³C and one ¹⁷O, or one ¹⁸O atom, will have a smaller but still detectable intensity. Precise measurement of the mass-to-charge ratios and the relative intensities of these isotopic peaks using high-resolution mass spectrometry would allow for the unambiguous confirmation of the elemental formula C₁₃H₁₇FO.

Table 1: Predicted Isotopic Distribution for C₁₃H₁₇FO

| Peak | Relative Intensity (%) | Contributing Isotopes |

|---|---|---|

| M+ | 100 | ¹²C, ¹⁶O, ¹⁹F, ¹H |

| M+1 | ~14.01 | ¹³C, ¹⁷O |

Infrared (IR) Spectroscopic Insights into Functional Group Vibrations

Infrared (IR) spectroscopy is an indispensable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its distinct structural features: the allyl group, the butoxy group, and the fluorinated benzene ring.

Aromatic Ring Vibrations: The benzene ring will show C-H stretching vibrations typically above 3000 cm⁻¹. The C=C stretching vibrations within the aromatic ring are expected to appear in the 1600-1450 cm⁻¹ region. The substitution pattern on the benzene ring influences the pattern of overtone and combination bands in the 2000-1650 cm⁻¹ region and the out-of-plane C-H bending vibrations in the 900-690 cm⁻¹ region.

Allyl Group Vibrations: The allyl group will be identifiable by several key absorptions. The =C-H stretching of the vinyl group will occur around 3080 cm⁻¹. The C=C double bond stretching vibration is expected near 1645 cm⁻¹. The out-of-plane bending vibrations of the vinyl C-H bonds are also characteristic, appearing around 990 cm⁻¹ and 910 cm⁻¹.

Butoxy Group and Ether Linkage Vibrations: The C-H stretching vibrations of the butyl group's CH₂ and CH₃ will be observed in the 2960-2850 cm⁻¹ range. The most diagnostic feature for the ether linkage is the strong C-O-C stretching vibration, which for an alkyl aryl ether, is expected to show two distinct bands, an asymmetric stretch around 1250 cm⁻¹ and a symmetric stretch around 1040 cm⁻¹.

C-F Bond Vibration: The C-F stretching vibration is typically strong and found in the 1250-1000 cm⁻¹ region. This band may overlap with the C-O-C stretching vibrations, requiring careful analysis of the entire spectral fingerprint.

Table 2: Expected IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

|---|---|---|

| ~3080 | Allyl (=C-H) | Stretching |

| 3100-3000 | Aromatic (C-H) | Stretching |

| 2960-2850 | Butoxy (C-H) | Stretching |

| ~1645 | Allyl (C=C) | Stretching |

| 1600-1450 | Aromatic (C=C) | Stretching |

| ~1250 | Aryl-O-Alkyl Ether (C-O-C) | Asymmetric Stretching |

| 1250-1000 | Aryl-F (C-F) | Stretching |

| ~1040 | Aryl-O-Alkyl Ether (C-O-C) | Symmetric Stretching |

X-ray Crystallography for Definitive Solid-State Structure Determination

For a successful X-ray diffraction analysis, a suitable single crystal of the compound is required. The diffraction pattern of X-rays passing through the crystal lattice would be collected and analyzed. This analysis would reveal:

The precise spatial arrangement of the allyl, butoxy, and fluoro substituents on the benzene ring, confirming the 1, 2, and 4 positions.

The conformation of the butoxy chain , indicating whether it adopts a linear or a more folded arrangement in the solid state.

The orientation of the allyl group relative to the plane of the benzene ring.

Intermolecular interactions in the crystal lattice, such as van der Waals forces or potential weak C-H···F or C-H···π interactions, which govern the crystal packing.

While no published crystal structure for this compound is available, data from structurally related fluorinated and alkoxy-substituted benzene derivatives suggest that the benzene ring would be largely planar. The butoxy and allyl groups would exhibit conformational flexibility.

Integrated Spectroscopic Data Analysis for Comprehensive Structural Assignment

A comprehensive and irrefutable structural elucidation of this compound is achieved through the integrated analysis of data from the aforementioned spectroscopic techniques. Each method provides a piece of the structural puzzle, and their combination leads to a complete picture.

The process would involve:

Elemental Composition Confirmation: High-resolution mass spectrometry would confirm the molecular formula as C₁₃H₁₇FO by matching the exact mass and isotopic distribution pattern.

Functional Group Identification: IR spectroscopy would confirm the presence of the key functional groups: the allyl group (C=C, =C-H), the ether linkage (C-O-C), the alkyl chain (C-H), the aromatic ring (C=C, C-H), and the carbon-fluorine bond (C-F).

Connectivity and 3D Structure: While not detailed in this article, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D NMR techniques like COSY and HMBC) would be crucial to establish the connectivity of the atoms, confirming the substitution pattern on the benzene ring. Finally, X-ray crystallography, if a suitable crystal can be obtained, would provide the definitive solid-state conformation, including all bond lengths and angles.

By correlating the data from these different analytical methods, a complete and unambiguous assignment of the molecular architecture of this compound can be achieved, providing a solid foundation for understanding its chemical properties and reactivity.

Mechanistic Pathways and Reactivity Profiles of 1 Allyl 2 Butoxy 4 Fluorobenzene

Reactivity of the Fluorobenzene (B45895) Core

The aromatic ring of 1-allyl-2-butoxy-4-fluorobenzene is trisubstituted, featuring a strongly activating alkoxy group, a deactivating halogen, and a weakly activating/deactivating allyl group. This substitution pattern creates a nuanced reactivity landscape for various aromatic reactions.

Electrophilic Aromatic Substitution (EAS) Patterns and Directing Effects of Substituents

Butoxy Group (-OC₄H₉): This is a powerful activating group and an ortho, para-director. youtube.comyoutube.com Its activating nature stems from the ability of the oxygen's lone pairs to donate electron density to the ring through resonance, stabilizing the cationic intermediate (the sigma complex) formed during the reaction. youtube.com

Fluoro Group (-F): Fluorine is a deactivating group due to its strong inductive electron-withdrawing effect. libretexts.org However, like other halogens, it is an ortho, para-director because its lone pairs can participate in resonance stabilization of the sigma complex when attack occurs at these positions. stackexchange.comlibretexts.org Among halogens, fluorine's resonance effect is the strongest due to effective overlap between the carbon 2p and fluorine 2p orbitals. stackexchange.com

Allyl Group (-CH₂CH=CH₂): As an alkyl-type group, the allyl substituent is generally considered weakly activating and an ortho, para-director. pressbooks.pub

The ultimate regiochemical outcome of an EAS reaction is determined by the combined influence of these three groups. When directing effects are in opposition, the most powerful activating group typically controls the position of substitution. pressbooks.pub In this molecule, the butoxy group is the strongest activator.

The available positions for substitution are C3, C5, and C6.

The butoxy group directs ortho (to C3) and para (to C5).

The fluoro group directs ortho (to C5) and para (to C2, which is blocked).

The allyl group directs ortho (to C2, blocked) and para (to C5).

Both the butoxy and allyl groups strongly favor substitution at the C5 position, which is also reinforced by the fluoro group's ortho direction. The C3 position is activated only by the butoxy group. Therefore, electrophilic attack is overwhelmingly directed to the C5 position. Attack at C6 is disfavored by all three groups.

| Position | Directing Effect of Butoxy (C2) | Directing Effect of Fluoro (C4) | Directing Effect of Allyl (C1) | Predicted Outcome |

|---|---|---|---|---|

| C3 | Ortho (Activating) | Meta (Deactivating) | Meta (Weakly Activating) | Minor Product |

| C5 | Para (Activating) | Ortho (Deactivating) | Para (Weakly Activating) | Major Product |

| C6 | Meta (Activating) | Meta (Deactivating) | Ortho (Sterically Hindered) | Negligible |

C-H Functionalization Reactions Directed by Fluorine and Alkoxy Groups

Modern synthetic methods allow for the direct functionalization of C-H bonds, often guided by a directing group within the substrate. acs.orgsigmaaldrich.com Both alkoxy and fluoro groups can serve as directing groups in such transformations.

The butoxy group, particularly the oxygen atom, is an effective directing group for ortho C-H activation, typically through coordination with a transition metal catalyst (e.g., Palladium, Rhodium, Iridium). acs.orgyoutube.com This would preferentially activate the C-H bond at the C3 position.

Fluorine can also act as a directing group, although it is generally weaker than an alkoxy group. It can direct metalation to its ortho positions, which in this molecule are C3 and C5. The concerted metalation-deprotonation mechanism is common for electron-rich aromatic systems with late transition metals. youtube.com Given the competition, the stronger directing capacity of the butoxy group would likely dominate, favoring functionalization at the C3 position.

| Directing Group | Target C-H Bond | Typical Catalyst Type | Plausibility |

|---|---|---|---|

| Butoxy (-OC₄H₉) | C3-H (ortho) | Pd, Rh, Ir | High |

| Fluoro (-F) | C3-H (ortho) | Pd, Ru | Moderate |

| Fluoro (-F) | C5-H (ortho) | Pd, Ru | Moderate |

Nucleophilic Aromatic Substitution (SNAr) Potential and Limitations

Nucleophilic aromatic substitution (SNAr) typically requires two key features: a good leaving group (like fluorine) and strong electron-withdrawing groups positioned ortho and/or para to it. These withdrawing groups are necessary to stabilize the negative charge of the intermediate Meisenheimer complex.

In this compound, the leaving group would be the fluoride (B91410) ion at C4. However, the groups ortho (allyl at C1) and para (butoxy at C2, relative to the C-F bond orientation) are electron-donating or weakly activating. These groups destabilize the negatively charged intermediate required for an SNAr mechanism, making the molecule generally unreactive toward traditional SNAr reactions.

While classical SNAr is disfavored, modern catalytic methods have been developed for the substitution of unactivated fluoroarenes. acs.orgnih.gov These reactions often proceed through alternative mechanisms, such as those involving organic photoredox catalysis or transition-metal π-acid catalysis, which can activate even electron-rich aromatic rings toward nucleophilic attack. acs.orgnih.gov

Reactivity of the Allyl Moiety

The allyl group provides a second major hub of reactivity, offering access to a wide range of transformations at its carbon-carbon double bond.

Olefin Metathesis and Cycloaddition Reactions

The terminal double bond of the allyl group is a prime substrate for powerful C-C bond-forming reactions like olefin metathesis and cycloadditions.

Olefin Metathesis: This reaction, catalyzed by transition metal complexes (e.g., Grubbs' ruthenium catalysts or Schrock's molybdenum catalysts), redistributes fragments of alkenes. wikipedia.orglibretexts.org The allyl group can undergo self-metathesis or, more synthetically useful, cross-metathesis with other olefins. For instance, reaction with an acrylate (B77674) ester could yield a new, longer-chain functionalized product. The efficiency of such reactions on substituted allylbenzenes can be high, though side reactions like isomerization of the allyl double bond can occur. researchgate.netacs.org

Cycloaddition Reactions: The alkene of the allyl group can participate as the 2π-electron component in various cycloaddition reactions.

[4+2] Cycloaddition (Diels-Alder Reaction): The allyl group can react with a diene, though as an unactivated dienophile, harsh conditions may be required.

[3+2] Cycloaddition: Reactions with 1,3-dipoles like nitrones or azomethine ylides can construct five-membered heterocyclic rings. rsc.orguchicago.edu These reactions are a powerful tool for building molecular complexity. nih.gov

[2+2] Cycloaddition: Photochemical [2+2] cycloadditions with other alkenes can form cyclobutane (B1203170) rings. wikipedia.org

Sigmatropic Rearrangements (e.g., Claisen, Cope) and their Impact on Isomerization

Isomerization: The terminal allyl group can be isomerized to the thermodynamically more stable internal (E)-propenyl isomer. This is often achieved using a strong base (e.g., KOH) at high temperatures or with transition metal catalysts. mdma.chresearchgate.netacs.org This isomerization is a key step in the synthesis of many flavor and fragrance compounds derived from natural allylbenzenes. researchgate.netacs.org

Claisen Rearrangement: While this compound itself does not undergo a Claisen rearrangement, it is the product of a Claisen rearrangement of its precursor, 1-allyloxy-2-butoxy-4-fluorobenzene . The Claisen rearrangement is a publish.csiro.aupublish.csiro.au-sigmatropic rearrangement of an allyl aryl ether that occurs upon heating (typically >200 °C). libretexts.orglibretexts.orgucalgary.ca The allyl group migrates from the oxygen atom to the ortho position of the ring. acs.orgorganic-chemistry.org In this case, the rearrangement of the precursor ether would yield 1-allyl-2-hydroxy-4-butoxy-fluorobenzene, which would then be alkylated to give the final target molecule. If both ortho positions were blocked, a subsequent Cope rearrangement could direct the allyl group to the para position. organic-chemistry.org This rearrangement pathway is a fundamental method for synthesizing ortho-allyl phenols and their derivatives. libretexts.orgucalgary.ca

| Reaction Type | Reagent/Condition | Resulting Structure |

|---|---|---|

| Isomerization | KOH, heat or Pd catalyst | 1-(Prop-1-en-1-yl)-2-butoxy-4-fluorobenzene |

| Cross-Metathesis | Grubbs' catalyst, Methyl acrylate | (E)-Methyl 4-(2-butoxy-4-fluorophenyl)but-2-enoate |

| [3+2] Cycloaddition | Nitromethane, Phenyl isocyanate | Substituted isoxazoline (B3343090) ring attached to the ethyl bridge |

| Claisen Rearrangement (of precursor) | Heat (~250 °C) | Forms an ortho-allyl phenol (B47542) intermediate libretexts.orglibretexts.org |

Electrophilic and Radical Addition Reactions to the Alkene

The allyl group's carbon-carbon double bond is a site of high electron density, making it susceptible to attack by both electrophiles and radical species. The nature of the attacking species and the reaction conditions dictate the mechanistic pathway and the resulting products.

Electrophilic Addition: In the presence of an electrophile (E+), the π-electrons of the alkene initiate the attack, leading to the formation of a carbocation intermediate. fiveable.melibretexts.org The regioselectivity of this addition is governed by the stability of the resulting carbocation. Attack at the terminal carbon of the allyl group can lead to a secondary carbocation, which is stabilized by hyperconjugation and resonance with the adjacent benzene (B151609) ring (a benzylic-type carbocation). Conversely, attack at the internal carbon would generate a primary carbocation, which is significantly less stable. Therefore, electrophilic additions to this compound are expected to proceed via the more stable secondary carbocation, following Markovnikov's rule. libretexts.org The general mechanism involves the initial electrophilic attack followed by the capture of the carbocation by a nucleophile (Nu-). libretexts.org

Radical Addition: Radical addition to the alkene proceeds via a different mechanism, typically initiated by a radical species (R•). libretexts.org In contrast to electrophilic addition, radical addition to unsymmetrical alkenes often exhibits anti-Markovnikov regioselectivity, particularly with reagents like HBr in the presence of peroxides. libretexts.org This is because the initial addition of the radical is directed to the less substituted carbon, leading to the formation of a more stable secondary radical intermediate. youtube.comlibretexts.org This radical then propagates the chain reaction by abstracting an atom from another molecule. The stability of the radical intermediate is a key factor controlling the reaction's outcome. youtube.com

| Reaction Type | Reagent Example | Predicted Major Regioisomer | Governing Principle |

| Electrophilic Addition | HBr | 2-Bromo-1-(2-butoxy-4-fluorophenyl)propane | Formation of the more stable secondary benzylic carbocation (Markovnikov) libretexts.org |

| Radical Addition | HBr, Peroxides | 1-Bromo-2-(2-butoxy-4-fluorophenyl)propane | Formation of the more stable secondary radical (Anti-Markovnikov) libretexts.org |

This table presents predicted outcomes based on general principles of electrophilic and radical addition reactions.

Influence of the Butoxy Substituent on Reactivity

The butoxy group (-OBu) is a significant modulator of the electronic and steric properties of the this compound system. Its influence extends to both the aromatic ring and, through electronic communication, the reactivity of the allyl group.

| Electronic Effect | Description | Impact on Aromatic Ring |

| Resonance Effect (+R) | Delocalization of oxygen's lone pair electrons into the ring's π-system. libretexts.org | Increases electron density, especially at ortho and para positions. youtube.com |

| Inductive Effect (-I) | Electron withdrawal through the sigma bond due to oxygen's electronegativity. libretexts.org | Slightly decreases electron density along the sigma framework. |

| Net Effect | The +R effect dominates the -I effect. libretexts.org | Overall activation of the ring towards electrophilic substitution. numberanalytics.com |

This table summarizes the electronic contributions of the butoxy substituent.

Stereoelectronic effects arise from the specific spatial arrangement of orbitals and can significantly influence reaction pathways. basna.irrsc.org The butoxy group, with its oxygen lone pairs, can exert stereoelectronic control in reactions involving the adjacent allyl group. For instance, in reactions proceeding through a cationic intermediate on the allyl chain, the oxygen lone pairs can stabilize the positive charge through space via a hyperconjugative-like interaction. rsc.orgrsc.org This interaction depends on the conformation of the butoxy group relative to the reactive center. Such through-space stabilization can influence the facial selectivity of attack on the double bond and the lifetime and reactivity of intermediates. The ability of oxygen to act as both a strong donor and acceptor through its lone pairs and σ* orbitals, respectively, allows it to adapt to and control a variety of chemical transformations. basna.irrsc.orgrsc.org

Interplay of Substituent Effects: Synergistic and Antagonistic Interactions

The presence of multiple reactive sites—the aromatic ring and the alkene—necessitates consideration of both regioselectivity (where a reaction occurs on a specific functional group) and chemoselectivity (which functional group reacts). nih.govnumberanalytics.com

Regioselectivity:

On the Alkene: As discussed, electrophilic and radical additions to the allyl group will exhibit different regioselectivities based on the stability of the respective intermediates. youtube.com

On the Aromatic Ring: For electrophilic aromatic substitution, the directing effects of the butoxy and fluoro groups are crucial. The butoxy group is a strong ortho, para-director, while the fluoro group is a deactivating but also ortho, para-directing substituent. The strong activating effect of the butoxy group will likely dominate, directing incoming electrophiles to the positions ortho and para to it.

Chemoselectivity: The choice between reaction at the alkene versus the aromatic ring depends on the nature of the reagent and reaction conditions. nih.govyoutube.com For instance, many electrophilic additions to alkenes can occur under milder conditions than electrophilic aromatic substitution. However, with highly reactive electrophiles, competitive reactions at both sites are possible. The relative nucleophilicity of the alkene and the activated aromatic ring will determine the outcome.

| Reaction Type | Potential Reactive Sites | Factors Influencing Selectivity | Predicted Outcome |

| Electrophilic Aromatic Substitution (e.g., Nitration) | Aromatic Ring | Strong activating and directing effect of the butoxy group. | Substitution primarily on the aromatic ring at positions ortho/para to the butoxy group. |

| Alkene Halogenation (e.g., Br2 in CCl4) | Alkene Double Bond | High reactivity of alkenes towards halogens. | Addition across the double bond. |

| Radical Halogenation (e.g., NBS, light) | Allylic C-H bond | Formation of a stable allylic/benzylic radical. youtube.com | Substitution at the allylic position. libretexts.org |

This table provides a simplified prediction of chemoselectivity for illustrative purposes.

In reactions where multiple products can be formed, the product distribution can be governed by either kinetic or thermodynamic control. wikipedia.orglibretexts.org

Kinetic Control: At lower temperatures and shorter reaction times, the major product is the one that is formed fastest (i.e., via the lowest activation energy pathway). quimicaorganica.org This is often the less stable product.

Thermodynamic Control: At higher temperatures and longer reaction times, the reaction may become reversible, allowing an equilibrium to be established. quimicaorganica.org Under these conditions, the most stable product will be the major isomer, regardless of the rate at which it is formed.

For reactions involving the allyl group of this compound, this concept is particularly relevant. For example, in an addition reaction that proceeds through a resonance-stabilized allylic carbocation, there are two potential sites for nucleophilic attack. One might lead to a terminal alkene (kinetic product) and the other to an internal, more substituted (and thus more stable) alkene (thermodynamic product). quimicaorganica.org The choice of reaction conditions can therefore be used to favor one product over the other. wikipedia.orgyoutube.com

| Control Type | Reaction Conditions | Product Determining Factor | Example Outcome in Allylic System |

| Kinetic | Low Temperature, Short Reaction Time quimicaorganica.org | Rate of formation (lowest activation energy) nih.gov | Formation of the less stable, terminal alkene product. |

| Thermodynamic | High Temperature, Long Reaction Time quimicaorganica.org | Product stability (lowest overall energy) nih.gov | Formation of the more stable, internal alkene product. |

This table illustrates the general principles of kinetic and thermodynamic control in allylic systems.

Computational and Theoretical Chemistry Studies on 1 Allyl 2 Butoxy 4 Fluorobenzene

Quantitative Structure-Reactivity Relationships (QSRR) ModelingNo QSRR models incorporating 1-Allyl-2-butoxy-4-fluorobenzene have been developed or published in the scientific literature.

While the compound is listed in chemical supplier catalogs, it appears to not have been the subject of dedicated academic research in the field of computational and theoretical chemistry. chemscene.com

Leveraging the Allyl Group for Further Functionalization

The allyl group is a cornerstone of the synthetic versatility of this compound, providing a reactive handle for a multitude of transformations that can introduce new functional groups and extend the carbon skeleton.

Hydrofunctionalization reactions of the allyl group allow for the direct installation of various functionalities at the terminal carbons of the double bond in an atom-economical fashion.

Hydroboration-Oxidation: The hydroboration of the terminal alkene of the allyl group, typically with borane (BH₃) or its derivatives, followed by oxidation, is a powerful method for the anti-Markovnikov hydration of the double bond. This two-step sequence, applied to this compound, would yield the corresponding primary alcohol, 3-(2-butoxy-4-fluorophenyl)propan-1-ol. The reaction proceeds with syn-stereochemistry. The choice of borane reagent can influence the selectivity and reactivity.

| Reaction | Reagents | Product |

| Hydroboration-Oxidation | 1. BH₃•THF or 9-BBN 2. H₂O₂, NaOH | 3-(2-butoxy-4-fluorophenyl)propan-1-ol |

Hydrosilylation: The addition of a silicon-hydrogen bond across the double bond of the allyl group, known as hydrosilylation, can be catalyzed by various transition metals, most commonly platinum or rhodium complexes. This reaction provides access to organosilicon compounds, which are valuable intermediates in organic synthesis, for example, in cross-coupling reactions. The regioselectivity of the hydrosilylation can be controlled by the choice of catalyst and silane.

Hydroamination: The direct addition of an N-H bond of an amine across the alkene is a highly atom-economical method for the synthesis of amines. This transformation can be catalyzed by alkali metals, alkaline earth metals, lanthanides, or transition metals. The reaction can proceed with either Markovnikov or anti-Markovnikov selectivity depending on the catalyst and reaction conditions, yielding either a branched or linear amine, respectively.

The double bond of the allyl group is susceptible to a range of oxidation and reduction reactions, enabling the introduction of various oxygen-containing functional groups or saturation of the side chain.

Epoxidation: The reaction of the allyl group with peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), or other epoxidizing agents like dimethyldioxirane (DMDO), would yield the corresponding epoxide, 2-((2-butoxy-4-fluorobenzyl)oxirane). Epoxides are versatile intermediates that can undergo ring-opening reactions with a variety of nucleophiles.

Dihydroxylation: The conversion of the alkene to a vicinal diol can be achieved through several methods. Syn-dihydroxylation can be accomplished using osmium tetroxide (OsO₄) or potassium permanganate (KMnO₄) under cold, alkaline conditions. Anti-dihydroxylation can be achieved via epoxidation followed by acid-catalyzed hydrolysis of the epoxide ring.

Oxidative Cleavage (Ozonolysis): Ozonolysis of the allyl double bond, followed by an appropriate workup, leads to the cleavage of the carbon-carbon double bond and the formation of carbonyl compounds. A reductive workup (e.g., with zinc dust or dimethyl sulfide) would yield the aldehyde, (2-butoxy-4-fluorophenyl)acetaldehyde. An oxidative workup (e.g., with hydrogen peroxide) would produce the corresponding carboxylic acid, (2-butoxy-4-fluorophenyl)acetic acid.

Wacker-Tsuji Oxidation: The palladium-catalyzed oxidation of the terminal alkene in the presence of an oxidant, such as copper(II) chloride and oxygen, known as the Wacker-Tsuji oxidation, would produce the corresponding methyl ketone, 1-(2-butoxy-4-fluorophenyl)propan-2-one.

| Oxidation Reaction | Reagents | Product |

| Epoxidation | m-CPBA or DMDO | 2-((2-butoxy-4-fluorobenzyl)oxirane) |

| Syn-Dihydroxylation | 1. OsO₄ (catalytic), NMO 2. NaHSO₃ | 1-(2-butoxy-4-fluorophenyl)propane-2,3-diol |

| Ozonolysis (Reductive) | 1. O₃ 2. Zn/H₂O or DMS | (2-butoxy-4-fluorophenyl)acetaldehyde |

| Ozonolysis (Oxidative) | 1. O₃ 2. H₂O₂ | (2-butoxy-4-fluorophenyl)acetic acid |

| Wacker-Tsuji Oxidation | PdCl₂, CuCl₂, O₂ | 1-(2-butoxy-4-fluorophenyl)propan-2-one |

Reduction: The allyl double bond can be readily reduced to a propyl group through catalytic hydrogenation. This is typically achieved using hydrogen gas (H₂) in the presence of a metal catalyst such as palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂). This transformation converts this compound into 1-butoxy-4-fluoro-2-propylbenzene. This method is generally chemoselective for the alkene, leaving the aromatic ring intact under standard conditions.

Harnessing the Fluoroarene Moiety as a Synthetic Handle

The fluorine atom on the aromatic ring is not merely a passive substituent; it serves as a versatile synthetic handle for a range of transformations, particularly in the realm of cross-coupling and nucleophilic aromatic substitution reactions.

The carbon-fluorine bond, while strong, can be activated under specific catalytic conditions to participate in various cross-coupling reactions. More commonly, the fluorine atom activates the adjacent C-H bonds or can be replaced in nucleophilic aromatic substitution reactions, which in turn can be coupled with cross-coupling methodologies. For direct C-F bond activation in cross-coupling, more specialized and often harsher conditions are required. However, the fluorine atom significantly influences the electronic properties of the ring, facilitating other transformations. A more common strategy involves converting the fluoroarene into a more reactive species, for example, through ortho-lithiation followed by borylation to generate a boronic ester for Suzuki coupling.

Alternatively, the fluorine atom can act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions, especially when the ring is further activated by electron-withdrawing groups. The butoxy and allyl groups are electron-donating, which disfavors SNAr at the fluorine position. However, under forcing conditions or with highly reactive nucleophiles, substitution may be possible.

A more synthetically useful approach involves the functionalization of other positions on the ring, which can then be utilized in cross-coupling reactions. For instance, bromination or iodination of the aromatic ring would provide a suitable handle for a variety of palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: For the formation of a new carbon-carbon bond, a halogenated derivative of this compound could be coupled with an organoboron reagent in the presence of a palladium catalyst and a base.

Buchwald-Hartwig Amination: This reaction enables the formation of carbon-nitrogen bonds. A halo-derivative of the title compound could be coupled with a primary or secondary amine using a palladium catalyst with a suitable phosphine (B1218219) ligand and a base.

Heck-Mizoroki Reaction: This reaction would allow for the introduction of an alkene substituent by coupling a halo-derivative with an alkene in the presence of a palladium catalyst and a base.

| Cross-Coupling Reaction | Coupling Partners | Catalyst/Reagents | Bond Formed |

| Suzuki-Miyaura | Aryl/vinyl halide + Aryl/vinyl boronic acid | Pd catalyst, Base | C-C |

| Buchwald-Hartwig | Aryl halide + Amine | Pd catalyst, Ligand, Base | C-N |

| Heck-Mizoroki | Aryl halide + Alkene | Pd catalyst, Base | C-C (alkenyl) |

Selective Defluorination: The selective removal of the fluorine atom can be achieved under specific reductive conditions. This can be useful if the fluorine atom is used as a temporary directing or activating group and needs to be removed in a later synthetic step.

Nucleophilic Aromatic Substitution (SNAr): As mentioned, direct SNAr at the fluorine position is challenging due to the presence of electron-donating groups. However, if the aromatic ring were modified with a strong electron-withdrawing group, the fluorine could become a viable leaving group for substitution with various nucleophiles, including alkoxides, thiolates, and amines. The reactivity order for halogens in SNAr is typically F > Cl > Br > I, which is opposite to that in SN1 and SN2 reactions. masterorganicchemistry.comchemistrysteps.comstackexchange.com

Ortho-Lithiation: The fluorine atom can act as a weak ortho-directing group in lithiation reactions. Treatment with a strong base like n-butyllithium or lithium diisopropylamide (LDA) could potentially lead to deprotonation at the position ortho to the fluorine (and meta to the other substituents), creating a powerful nucleophile that can react with various electrophiles to introduce new functional groups.

Exploiting the Butoxy Group for Scaffold Modifications

The butoxy group, while often considered a stable ether linkage, can also be a point of synthetic modification.

Ether Cleavage (O-Dealkylation): The butoxy group can be cleaved to reveal a phenol (B47542) functionality. This transformation is typically achieved using strong acids such as hydrogen bromide (HBr) or hydrogen iodide (HI), or with Lewis acids like boron tribromide (BBr₃). The resulting phenol is a versatile intermediate that can participate in a variety of reactions, including O-acylation, O-alkylation, and electrophilic aromatic substitution, where the hydroxyl group is a strong activating and ortho-, para-directing group. The cleavage of the butoxy group would yield 4-allyl-3-fluorophenol.

The Versatile Building Block: An In-Depth Look at this compound in Complex Organic Synthesis

The aromatic compound this compound, with its unique arrangement of functional groups, presents a valuable platform for advanced organic synthesis. Its strategic substitution pattern, featuring an allyl group, a butoxy ether linkage, and a fluorine atom, allows for a diverse range of chemical transformations. This article explores the synthetic utility of this compound, focusing on its role in cleavage and replacement reactions, its application as a directing or protecting group, its utility in constructing complex ring systems, and its potential as a precursor for advanced materials.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 1-Allyl-2-butoxy-4-fluorobenzene, and how can yield optimization be achieved?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, allylation of fluorobenzene derivatives using allyl halides under basic conditions (e.g., K₂CO₃) is a common approach. Yield optimization requires precise stoichiometric ratios (e.g., 1:1.5 molar ratio of substrate to allylating agent) and purification via column chromatography (e.g., FCC with hexane-EtOAc gradients) . Monitoring reaction progress using TLC and adjusting reaction time/temperature (e.g., 60–80°C) can further enhance efficiency.

Q. Which spectroscopic techniques are critical for structural validation of this compound?

- Methodological Answer : Multinuclear NMR (¹H, ¹³C, ¹⁹F) is essential for confirming substituent positions and electronic environments. For instance, ¹⁹F NMR can resolve fluorobenzene ring interactions, while ¹H NMR identifies allyl and butoxy proton splitting patterns . High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., calculated vs. observed m/z), and IR spectroscopy detects functional groups like C-F (1100–1250 cm⁻¹) and allyl C=C (1640–1680 cm⁻¹) .

Q. What safety protocols are recommended for handling fluorinated aromatic compounds like this compound?

- Methodological Answer : Use PPE (gloves, goggles) and work in a fume hood to avoid inhalation/contact. Storage at 0–6°C in inert atmospheres (N₂/Ar) minimizes degradation . Emergency measures include immediate decontamination with water for skin exposure and medical consultation for ingestion .

Advanced Research Questions

Q. How can competing substitution pathways be minimized during allylation of fluorobenzene derivatives?

- Methodological Answer : Steric and electronic factors influence regioselectivity. For example, directing groups (e.g., -OBut) can meta-direct allylation, reducing para-substitution byproducts. Using bulky bases (e.g., NaH instead of K₂CO₃) suppresses nucleophilic aromatic substitution at the fluorinated position . Solvent polarity (e.g., DMF vs. THF) also modulates reaction pathways by stabilizing transition states .

Q. What strategies resolve contradictions in reported reactivity data for this compound under photochemical conditions?

- Methodological Answer : Cross-validate experimental parameters (e.g., light wavelength, catalyst loading). For instance, 4CzIPN photocatalysts under blue LED (450 nm) may enhance C–C bond formation efficiency compared to thermal methods . Replicate studies using standardized conditions (e.g., degassed CH₂Cl₂, 0.1 M concentration) to isolate variables causing discrepancies .

Q. How does the compound’s stability vary under oxidative or thermal stress, and what degradation products form?

- Methodological Answer : Accelerated stability studies (e.g., 40°C/75% RH) coupled with LC-MS can identify degradation pathways. For instance, allyl group oxidation may yield epoxides or ketones, while butoxy cleavage could release phenolic byproducts . Mitigation involves inert storage and antioxidants (e.g., BHT) .

Q. What computational methods predict the electronic effects of substituents on this compound’s reactivity?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model charge distribution and frontier molecular orbitals. For example, fluorine’s electron-withdrawing effect lowers HOMO energy, making the ring less susceptible to electrophilic attack . Compare computed NMR shifts with experimental data to refine models .

Data Analysis & Experimental Design

Q. How should researchers design experiments to compare the catalytic efficiency of transition-metal vs. organocatalytic systems for modifying this compound?

- Methodological Answer : Use a factorial design varying catalyst type (e.g., Pd vs. organocatalyst), loading (1–5 mol%), and solvent. Monitor conversion via GC-MS and compare turnover frequencies (TOF). For example, Pd(PPh₃)₄ may outperform organocatalysts in cross-coupling due to lower activation barriers .

Q. What statistical approaches are suitable for analyzing batch-to-batch variability in synthesized this compound?

- Methodological Answer : Apply ANOVA to purity data (HPLC) across batches. Control variables include reagent lot, reaction time, and purification method. Outliers may indicate inconsistent column chromatography efficiency or solvent quality .

Tables for Key Data

| Property | Value/Technique | Reference |

|---|---|---|

| Molecular Weight | 212.25 g/mol (C₁₃H₁₅FO) | |

| ¹H NMR (CDCl₃) | δ 6.8–7.2 (aromatic), 5.8 (allyl CH₂) | |

| Storage Conditions | 0–6°C, inert atmosphere | |

| Purity (HPLC) | >98% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.